2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide
Description
This compound is a thiazole-4-carboxamide derivative featuring a phenylamino group at the 2-position and a 4-sulfamoylbenzyl substituent on the amide nitrogen. Its molecular weight is 388.5 g/mol (C₁₇H₁₆N₄O₃S₂) .
Properties
IUPAC Name |
2-anilino-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c18-26(23,24)14-8-6-12(7-9-14)10-19-16(22)15-11-25-17(21-15)20-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLCKXURFSYHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions.
Attachment of Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through a series of reactions involving sulfonation and subsequent coupling with benzyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Analysis and Molecular Properties
The table below summarizes key structural differences and physicochemical data for related thiazole carboxamides:
Key Observations:
- Sulfamoyl vs. Sulfonyl : The target’s 4-sulfamoylbenzyl group distinguishes it from sulfonyl-containing triazoles (e.g., Compounds 7–9 ), which exhibit tautomerism but lack the hydrogen-bonding NH₂ moiety.
- Fluorine Substitution : Compound 26 incorporates a 4-fluorobenzyl group, which typically improves metabolic stability and lipophilicity compared to the target’s sulfamoyl group.
- Azide Functionalization : Compound 32 includes an azide group, enabling bioorthogonal reactions—a feature absent in the target compound.
Pharmacological Implications (Inferred from Analogues)
- Acotiamide : A clinically approved thiazole carboxamide, demonstrating that this scaffold is viable for gastrointestinal targets. The target’s sulfamoyl group may similarly enhance solubility or receptor affinity.
- Pyridinyl Thiazoles : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides show bioactivity in undisclosed assays, suggesting the importance of heteroaromatic substituents. The target’s phenylamino group may offer distinct electronic effects compared to pyridinyl.
Biological Activity
Overview
2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and infectious diseases.
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : Achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
- Introduction of Phenylamino Group : This is done via nucleophilic substitution reactions.
- Attachment of Sulfamoylbenzyl Group : Accomplished through sulfonation followed by coupling with benzyl derivatives.
These synthetic routes can be optimized for yield and purity, often employing catalysts and purification techniques such as chromatography.
The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. Thiazole derivatives are known to modulate biological pathways, which can lead to therapeutic effects against cancer and microbial infections .
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. In studies involving various human cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer), compounds similar to this compound were evaluated using MTT assays. Although some derivatives showed promising results, none surpassed the efficacy of doxorubicin, a well-known chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4c | SKNMC | 10.8 ± 0.08 | Highest cytotoxic effect |
| 4d | Hep-G2 | 11.6 ± 0.12 | High activity observed |
| Doxorubicin | Various | - | Standard reference |
Case Studies
- Study on Anticancer Activity : A series of phenylthiazole derivatives were synthesized and tested against cancerous cell lines. The findings indicated that while some compounds exhibited cytotoxic effects, structural modifications were necessary to enhance potency .
- Antimicrobial Evaluation : Research on similar thiazole compounds indicated their potential as broad-spectrum antimicrobial agents, highlighting the importance of functional group variations in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
